molecular formula C27H20FNO4 B11415928 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11415928
M. Wt: 441.4 g/mol
InChI Key: VJCYOZYGMODZQD-UHFFFAOYSA-N
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Description

    2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a unique structure.

    Structure: It consists of two fused benzofuran rings, one of which bears a 4,6-dimethyl substitution, while the other has a 4-fluorobenzoyl group attached. The central acetamide moiety connects these two benzofuran fragments.

    Significance: This compound exhibits interesting pharmacological properties and has applications in various fields.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with commercially available precursors and then perform selective reactions to assemble the final structure.

      Reaction Conditions: Specific reaction conditions may vary, but key steps include benzofuran ring formation, acylation, and amide bond formation.

      Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using established methods.

  • Chemical Reactions Analysis

      Reactivity: 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various reactions

      Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH) play crucial roles.

      Major Products: The specific products depend on reaction conditions, but modified benzofuran derivatives are common.

  • Scientific Research Applications

      Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Medicine: It may have therapeutic potential (e.g., as an anti-inflammatory or anticancer agent).

      Industry: Industries may use it as a precursor for drug development or specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein targets (enzymes, receptors, etc.).

      Pathways: It may modulate cellular pathways related to inflammation, cell growth, or metabolism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C27H20FNO4

    Molecular Weight

    441.4 g/mol

    IUPAC Name

    2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

    InChI

    InChI=1S/C27H20FNO4/c1-15-11-16(2)24-18(14-32-22(24)12-15)13-23(30)29-25-20-5-3-4-6-21(20)33-27(25)26(31)17-7-9-19(28)10-8-17/h3-12,14H,13H2,1-2H3,(H,29,30)

    InChI Key

    VJCYOZYGMODZQD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F)C

    Origin of Product

    United States

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